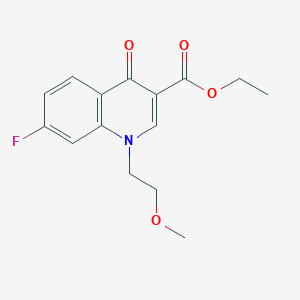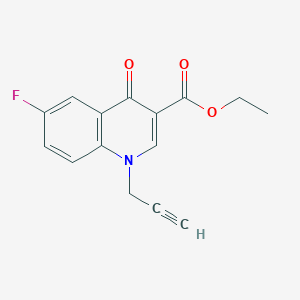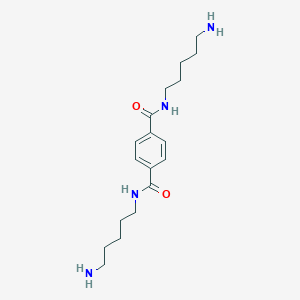![molecular formula C21H23N5O B6455318 2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549022-67-3](/img/structure/B6455318.png)
2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide (2-TBPI) is a novel heterocyclic compound that has recently been synthesized and studied for its potential applications in the field of medicinal chemistry. It is an imidazopyridazine derivative with a tert-butyl group on the nitrogen atom and an indole-3-yl ethyl group at the second position of the imidazopyridazine ring. The synthesis of 2-TBPI has been reported in the literature and its potential applications in medicinal chemistry are currently being investigated.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. It has been reported to have cytotoxic effects against various cancer cell lines, including lung, breast and prostate cancer. In addition, it has been studied for its anti-inflammatory and anti-oxidant properties. Furthermore, it has been investigated for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Wirkmechanismus
The exact mechanism of action of 2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is also believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it is thought to have cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been reported to have cytotoxic effects against various cancer cell lines, including lung, breast and prostate cancer. In addition, it has been studied for its anti-inflammatory and anti-oxidant properties. Furthermore, it has been investigated for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide in lab experiments include its low cost, ease of synthesis, and availability. Furthermore, it has been studied for its potential use as an anticancer agent and its potential anti-inflammatory and anti-oxidant properties. However, there are some limitations associated with using this compound in lab experiments. For example, its exact mechanism of action is not yet fully understood and it has not been tested in vivo.
Zukünftige Richtungen
The potential future directions for 2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide include further investigation into its mechanism of action, its potential application as an anticancer agent, and its potential use as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Additionally, further research into its potential anti-inflammatory and anti-oxidant properties is warranted. Furthermore, further studies should be conducted to determine the optimal dosage and administration of this compound for various medical conditions. Finally, further studies should be conducted to evaluate the safety and efficacy of this compound in humans.
Synthesemethoden
2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide was first synthesized by a three-step method involving the condensation of 1H-indole-3-carbaldehyde and 2-chloro-1,2-diaminopyridine, followed by a substitution reaction of the resulting imidazopyridine with tert-butyl bromide and finally, a condensation reaction of the resulting compound with ethyl acetoacetate. In the first step, the 1H-indole-3-carbaldehyde was reacted with 2-chloro-1,2-diaminopyridine in an aqueous solution of sodium hydroxide to yield an imidazopyridine derivative. In the second step, the imidazopyridine was reacted with tert-butyl bromide to yield this compound. Finally, the this compound was condensed with ethyl acetoacetate to yield the desired product.
Eigenschaften
IUPAC Name |
2-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c1-21(2,3)18-13-26-19(24-18)9-8-17(25-26)20(27)22-11-10-14-12-23-16-7-5-4-6-15(14)16/h4-9,12-13,23H,10-11H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRLLLFBPHMNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-fluorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455235.png)

![1-(4-fluorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455247.png)

![1-(2-chlorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455259.png)
![1-[(3-chlorophenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455285.png)
![2-[(4-fluorophenyl)methyl]-4-(2-methoxyethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455292.png)

![2-{5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B6455298.png)
![2-[4-(2,1,3-benzothiadiazole-4-sulfonyl)piperazin-1-yl]-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6455305.png)
![1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455313.png)

![2-(1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B6455326.png)
![2-cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455337.png)
